

# Spectral Analysis of 3-(Dibutylamino)-1-propanol: A Technical Overview

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## Compound of Interest

Compound Name: 3-(Dibutylamino)-1-propanol

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This technical guide provides a comprehensive overview of the available spectral information for **3-(Dibutylamino)-1-propanol** (CAS No: 2050-51-3), a tertiary amino alcohol with applications in various chemical syntheses. This document compiles predicted and available spectral data, outlines standardized experimental protocols for spectral acquisition, and presents a logical workflow for these analytical procedures.

## Chemical Structure and Properties

IUPAC Name: 3-(dibutylamino)propan-1-ol[1] Molecular Formula: C<sub>11</sub>H<sub>25</sub>NO[1] Molecular Weight: 187.32 g/mol [1]

## Spectral Data Summary

The following tables summarize the available and predicted spectral data for **3-(Dibutylamino)-1-propanol**. Due to a lack of publicly available experimental spectra for certain techniques, some data is based on computational predictions and analysis of similar chemical structures.

## Mass Spectrometry (MS)

An experimental mass spectrum for **3-(Dibutylamino)-1-propanol** is not readily available in public databases. However, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.[2]

Adduct	Predicted m/z
[M+H] <sup>+</sup>	188.20090
[M+Na] <sup>+</sup>	210.18284
[M-H] <sup>-</sup>	186.18634
[M+NH <sub>4</sub> ] <sup>+</sup>	205.22744
[M+K] <sup>+</sup>	226.15678
[M+H-H <sub>2</sub> O] <sup>+</sup>	170.19088
[M] <sup>+</sup>	187.19307

Table 1: Predicted m/z values for various adducts of 3-(Dibutylamino)-1-propanol.[\[2\]](#)

## Infrared (IR) Spectroscopy

An experimental Fourier-transform infrared (FTIR) spectrum of neat **3-(Dibutylamino)-1-propanol** has been recorded.[\[1\]](#) While the full dataset is not publicly available, the characteristic absorption bands expected for its functional groups are tabulated below.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
O-H (alcohol)	3600 - 3200 (broad)	Stretching vibration
C-H (alkane)	3000 - 2850 (strong)	Stretching vibration
C-N (amine)	1250 - 1020 (medium)	Stretching vibration
C-O (alcohol)	1050 - 1150 (strong)	Stretching vibration

Table 2: Expected characteristic infrared absorption bands for **3-(Dibutylamino)-1-propanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **3-(Dibutylamino)-1-propanol** are not readily available. The following tables provide predicted chemical shifts (δ) based on the molecular

structure. These predictions are derived from established principles of NMR spectroscopy.

#### <sup>1</sup>H NMR (Predicted)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-(CH <sub>2</sub> ) <sub>3</sub> -OH	~3.6	Triplet	2H
-N-(CH <sub>2</sub> ) <sub>3</sub> -	~2.5	Triplet	2H
-N-(CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~2.4	Triplet	4H
-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -OH	~1.7	Quintet	2H
-N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~1.4	Sextet	4H
-N-(CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>	~1.3	Sextet	4H
-CH <sub>3</sub>	~0.9	Triplet	6H
-OH	Variable	Singlet	1H

Table 3: Predicted <sup>1</sup>H NMR chemical shifts for **3-(Dibutylamino)-1-propanol**.

#### <sup>13</sup>C NMR (Predicted)

Carbon Atom	Predicted Chemical Shift (ppm)
-CH <sub>2</sub> -OH	~60-65
-N-CH <sub>2</sub> -	~50-55
-N-(CH <sub>2</sub> ) <sub>2</sub> -	~50-55
-CH <sub>2</sub> -CH <sub>2</sub> -OH	~30-35
-N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>	~25-30
-N-(CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>	~20-25
-CH <sub>3</sub>	~10-15

Table 4: Predicted <sup>13</sup>C NMR chemical shifts for **3-(Dibutylamino)-1-propanol**.

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed. Instrument parameters and sample preparation may require optimization.

### Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **3-(Dibutylamino)-1-propanol** in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight) over a relevant mass range (e.g., m/z 50-500).

- Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

## Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of neat **3-(Dibutylamino)-1-propanol** directly onto the crystal of an ATR accessory.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Acquire the infrared spectrum of the sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

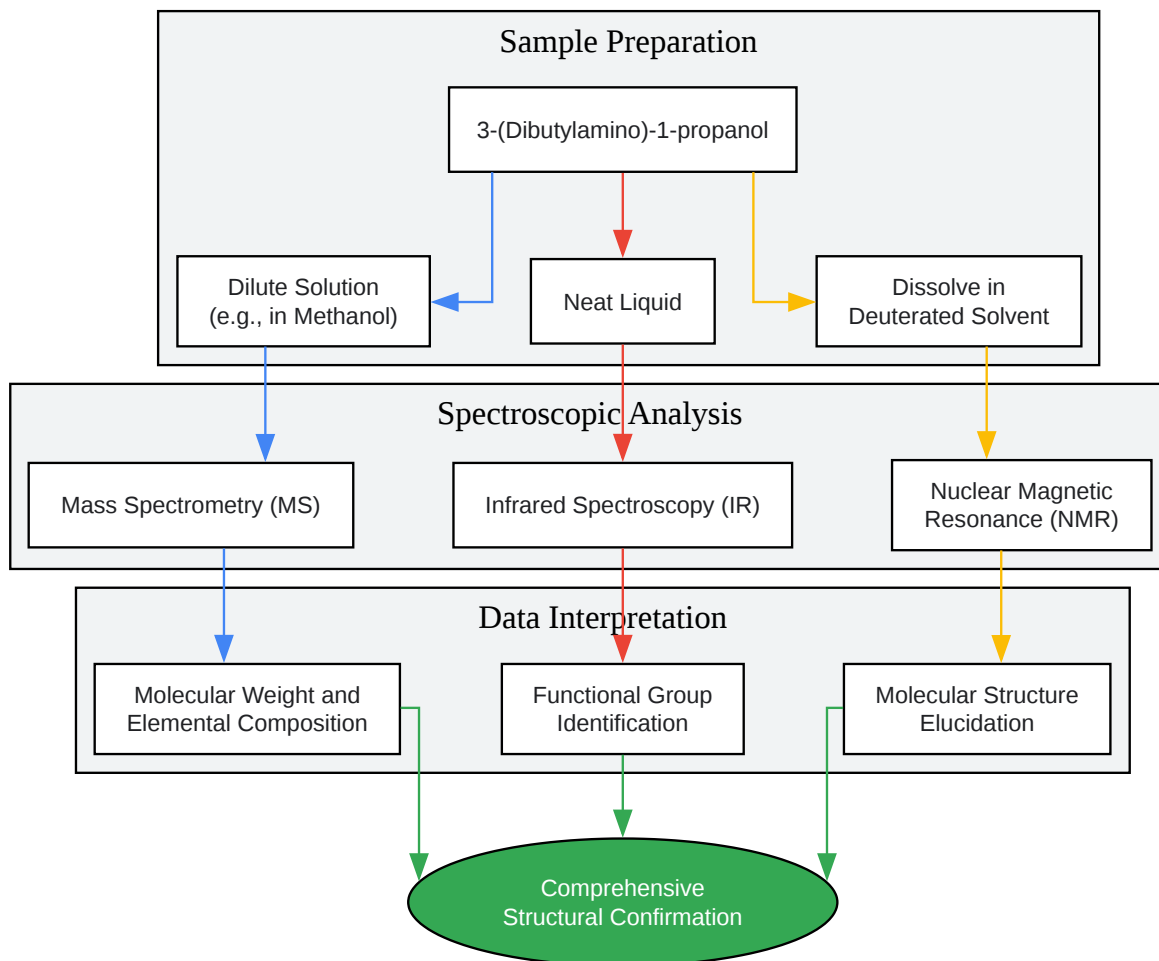
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Dibutylamino)-1-propanol** in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz for  $^1\text{H}$  NMR).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the sample.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Typically, 8-16 scans are sufficient.

- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using the spectrometer's software.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like **3-(Dibutylamino)-1-propanol**.



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*A generalized workflow for the spectral analysis of a chemical compound.*

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## References

- 1. 1-Propanol, 3-(dibutylamino)- | C11H25NO | CID 74905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(dibutylamino)-1-propanol (C<sub>11</sub>H<sub>25</sub>NO) [pubchemlite.lcsb.uni.lu]
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